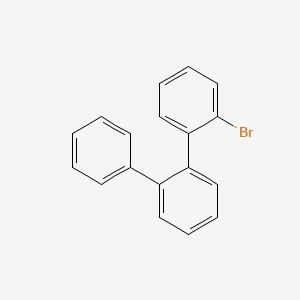

1-Bromo-2-(2-phenylphenyl)benzene

概要

説明

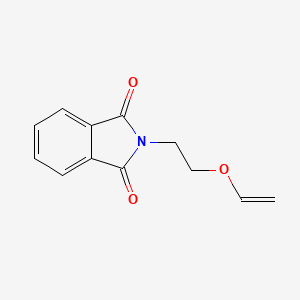

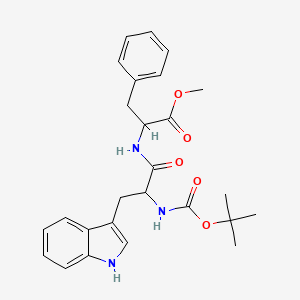

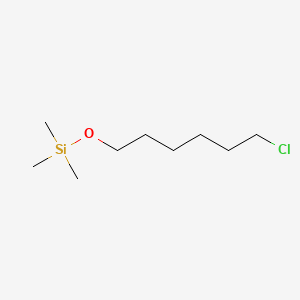

“1-Bromo-2-(2-phenylphenyl)benzene” is a chemical compound with the molecular formula C14H11Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom (Br) attached to a benzene ring, which is further substituted with a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a phenyl group attached to it . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for bromobenzenes. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions . The exact reactions and their outcomes would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and substituents. For instance, the presence of a bromine atom can increase the compound’s molecular weight and potentially influence its boiling and melting points .作用機序

The mechanism of action for “1-Bromo-2-(2-phenylphenyl)benzene” would depend on the specific reaction it is involved in. For instance, in electrophilic aromatic substitution reactions, the bromine atom can act as an electrophile, attacking the benzene ring . In nucleophilic aromatic substitution reactions, the bromine atom can be replaced by a nucleophile .

Safety and Hazards

As with any chemical compound, handling “1-Bromo-2-(2-phenylphenyl)benzene” requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

特性

IUPAC Name |

1-bromo-2-(2-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLIDPYQVRVSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305062 | |

| Record name | 2-Bromo-1,1':2',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75295-57-7 | |

| Record name | NSC168930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1,1':2',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)

![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)